3-(4-fluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
This quinolin-4-one derivative features a 4-fluorobenzoyl group at position 3, dimethoxy substituents at positions 6 and 7, and a (2-methoxyphenyl)methyl moiety at position 1 . Its molecular weight is approximately 431.5 g/mol, with computed properties including an XLogP3 (lipophilicity index) of 5.2, a topological polar surface area (TPSA) of 55.8 Ų, and six rotatable bonds, suggesting moderate lipophilicity and membrane permeability .
Properties
IUPAC Name |
3-(4-fluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO5/c1-31-22-7-5-4-6-17(22)14-28-15-20(25(29)16-8-10-18(27)11-9-16)26(30)19-12-23(32-2)24(33-3)13-21(19)28/h4-13,15H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSNNJRGYJWSRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction can produce more saturated analogs.
Scientific Research Applications
3-(4-fluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the quinolin-4-one core but differ in substituents at positions 1, 3, and peripheral groups. Key comparisons are summarized in Table 1.
Substituent Variations at Position 3
- Target Compound : 4-Fluorobenzoyl group.
- The electron-withdrawing fluorine atom may enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins.
- BF15064 (): 4-Ethoxybenzenesulfonyl group. This could lower blood-brain barrier penetration but improve aqueous solubility.
- Compound : Benzenesulfonyl group.
Substituent Variations at Position 1
- Target Compound: (2-Methoxyphenyl)methyl group.
- Compound: (4-Methylphenyl)methyl group.
- Compound : (4-Chlorophenyl)methyl group.
Peripheral Modifications
Table 1: Comparative Physicochemical Properties of Quinolin-4-one Derivatives
*Sulfonyl groups typically increase TPSA.
†Piperazine/piperidine side chains contribute to higher TPSA.
Research Findings and Implications
- Synthetic Feasibility : Yields for related compounds (e.g., 81% in ) indicate that steric hindrance from the 2-methoxyphenyl group may require optimized coupling conditions .
- Biological Activity : While highlight biological evaluation, the absence of specific data precludes direct efficacy comparisons. However, the 4-fluorobenzoyl group in the target compound is a strategic choice for enhancing metabolic stability in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
